molecular formula C9H13BO3 B1418873 (3-(1-Methoxyethyl)phenyl)boronic acid CAS No. 1287753-32-5

(3-(1-Methoxyethyl)phenyl)boronic acid

Cat. No.: B1418873
CAS No.: 1287753-32-5
M. Wt: 180.01 g/mol
InChI Key: YTWRHNZAXLADDH-UHFFFAOYSA-N
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Description

(3-(1-Methoxyethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
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Biological Activity

(3-(1-Methoxyethyl)phenyl)boronic acid, classified under boronic acids, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antibacterial treatments, and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Chemical Formula : C10H13B O2
  • CAS Number : 1287753-32-5
  • Molecular Weight : 174.02 g/mol

Boronic acids, including this compound, interact with biological molecules through reversible covalent bonding with diols. This property is crucial for their function as enzyme inhibitors and in drug delivery systems. The mechanism often involves:

  • Inhibition of Proteasomes : Boronic acids can inhibit proteasome activity, which is vital for regulating protein degradation in cancer cells.
  • Interaction with Glycoproteins : They bind to glycoproteins on cell surfaces, enhancing selective drug delivery to target tissues.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. For instance:

  • Cell Lines Tested : U266 (multiple myeloma), MCF-7 (breast cancer).
  • IC50 Values :
    • U266: 6.74 nM
    • MCF-7: 18.76 µg/mL

Antibacterial Activity

The compound has shown promising results against several bacterial strains. Its mechanism involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance. Key findings include:

  • Effective Against : Klebsiella pneumoniae, Pseudomonas aeruginosa.
  • FICI Values : Indicating synergistic effects when combined with β-lactam antibiotics, demonstrating lower than 0.5 values.

Enzyme Inhibition

This compound also acts as an inhibitor for various enzymes:

  • Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL.
  • Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL.
  • Antioxidant Activity : Exhibits significant free radical scavenging ability with an IC50 of 0.14 ± 0.01 µg/mL.

Case Studies

  • Study on Anticancer Effects :
    • Conducted on MCF-7 cells.
    • Results indicated a dose-dependent inhibition of cell proliferation.
    • Histological analysis confirmed minimal toxicity to healthy cells.
  • Antibacterial Efficacy Assessment :
    • Evaluated against clinical strains resistant to conventional antibiotics.
    • Demonstrated significant antibacterial activity at concentrations as low as 6.50 mg/mL.

Data Tables

Activity TypeTarget Cell Line/OrganismIC50 Value
AnticancerU2666.74 nM
AnticancerMCF-718.76 µg/mL
AntibacterialE. coli (ATCC 25922)6.50 mg/mL
Enzyme InhibitionAcetylcholinesterase115.63 µg/mL
Enzyme InhibitionButyrylcholinesterase3.12 µg/mL

Properties

IUPAC Name

[3-(1-methoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWRHNZAXLADDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672393
Record name [3-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-32-5
Record name B-[3-(1-Methoxyethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.